D-glucosamine-6-phosphate

Übersicht

Beschreibung

D-Glucosamine-6-phosphate (GlcN-6-P) is a critical intermediate in amino sugar and nucleotide sugar metabolism. It serves as a precursor for essential biomolecules like UDP-N-acetylglucosamine (UDP-GlcNAc), a building block for bacterial cell walls (peptidoglycan) and eukaryotic glycosylation pathways .

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen: Glucosamin-6-phosphat (Hydrat) kann aus D-Fructose-6-phosphat durch die Einwirkung von Glucosamin-6-phosphat-Synthase in Gegenwart von Glutamin synthetisiert werden. Diese enzymatische Reaktion beinhaltet die Übertragung einer Aminogruppe von Glutamin auf D-Fructose-6-phosphat, wodurch Glucosamin-6-phosphat und Glutamat entstehen .

Industrielle Produktionsmethoden: Die industrielle Produktion von Glucosamin-6-phosphat erfolgt oft durch mikrobielle Fermentation. Bestimmte Bakterien- oder Pilzstämme, wie Escherichia coli oder Aspergillus niger, werden genetisch so verändert, dass sie das Enzym Glucosamin-6-phosphat-Synthase in übermäßigen Mengen produzieren. Der Fermentationsprozess wird optimiert, um die Ausbeute und Reinheit zu maximieren .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Glucosamin-6-phosphat (Hydrat) unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Oxidation: Es kann oxidiert werden, um Glucosamin-6-phosphat-Dehydrogenase zu bilden.

Reduktion: Reduktionsreaktionen können es in verschiedene Amin-Derivate umwandeln.

Substitution: Es kann an Substitutionsreaktionen teilnehmen, bei denen die Phosphatgruppe durch andere funktionelle Gruppen ersetzt wird.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel umfassen Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Reduktionsmittel wie Natriumborhydrid werden häufig verwendet.

Substitution: Die Bedingungen umfassen typischerweise saure oder basische Katalysatoren, um den Austausch der Phosphatgruppe zu erleichtern.

Hauptprodukte: Zu den Hauptprodukten, die aus diesen Reaktionen entstehen, gehören N-Acetylglucosamin-6-phosphat und Uridindiphosphat-N-Acetylglucosamin, beides wichtige Zwischenprodukte in Glykosylierungsprozessen .

Wissenschaftliche Forschungsanwendungen

Role in Biochemical Pathways

D-Glucosamine-6-phosphate is essential for the synthesis of glycosaminoglycans, glycoproteins, and other biomolecules. It is involved in:

- Amino Sugar Metabolism : GlcN6P is a precursor for the synthesis of N-acetylglucosamine-6-phosphate (GlcNAc6P), which is crucial for cell wall biosynthesis in bacteria, particularly Mycobacterium tuberculosis .

- Protein Glycosylation : This compound influences the glycosylation of proteins, impacting cellular signaling and function .

Antimicrobial and Anticancer Applications

Recent studies have identified GlcN6P synthase as a promising target for developing antimicrobial agents and anticancer therapies:

-

Targeting GlcN6P Synthase : Inhibitors of glucosamine-6-phosphate synthase have shown potential in treating various cancers, including prostate and pancreatic cancers. For instance, nanoparticle conjugates targeting this enzyme exhibited significant cytotoxicity against cancer cell lines .

Cancer Type Inhibitor Type Effect Prostate GFPT2 Inhibitors Selective growth reduction Cervical Nanoparticle Conjugates High cytotoxicity Pancreatic Combination with Cisplatin Synergistic effect

Structural Insights and Mechanistic Studies

Understanding the structural properties of enzymes related to GlcN6P has been instrumental in drug design:

- NagA Enzymes : The characterization of NagA enzymes from mycobacteria has revealed their role in deacetylating GlcNAc6P to GlcN6P. This step is vital for synthesizing cell wall components, making NagA a target for antitubercular drugs .

Case Studies

Several case studies highlight the implications of GlcN6P in disease mechanisms:

- Cancer Metabolism : Research indicates that glucosamine-6-phosphate deaminases (GNPDA) are upregulated in hepatocellular carcinoma (HCC), suggesting their involvement in cancer metabolism. Increased GNPDA activity correlates with enhanced glycolytic flux, supporting tumor growth .

Therapeutic Potential

The therapeutic applications of GlcN6P extend to metabolic disorders:

Wirkmechanismus

Glucosamine-6-phosphate (hydrate) exerts its effects primarily through its role in the hexosamine biosynthetic pathway. It serves as a substrate for the enzyme glucosamine-6-phosphate N-acetyltransferase, which converts it into N-acetylglucosamine-6-phosphate. This compound is further processed to form uridine diphosphate-N-acetylglucosamine, a key molecule in protein glycosylation and cell wall biosynthesis in bacteria . The molecular targets include various enzymes involved in these pathways, and the compound influences cellular processes such as signal transduction and metabolic regulation .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally and Functionally Related Compounds

N-Acetyl-D-Glucosamine-6-Phosphate (GlcNAc-6-P)

- Structure: GlcNAc-6-P is the acetylated derivative of GlcN-6-P (C₈H₁₄NO₉P, molecular weight 299.17 Da) .

- Function : Serves as an intermediate in UDP-GlcNAc biosynthesis, which is critical for eukaryotic glycosylation and bacterial peptidoglycan synthesis.

- Enzyme Involvement : GNA1 catalyzes the acetylation of GlcN-6-P to GlcNAc-6-P using acetyl-CoA .

- Therapeutic Relevance : GNA1 is a validated antifungal target due to its role in fungal cell wall integrity .

| Property | GlcN-6-P | GlcNAc-6-P |

|---|---|---|

| Molecular Formula | C₆H₁₂NO₈P | C₈H₁₄NO₉P |

| Molecular Weight | 259.13 Da | 299.17 Da |

| Key Enzyme | GlmS | GNA1 |

| Role in Metabolism | Precursor for UDP-GlcNAc | Direct precursor to UDP-GlcNAc |

| Pathogenic Relevance | Antibacterial target | Antifungal target |

UDP-N-Acetylglucosamine (UDP-GlcNAc)

- Structure : Nucleotide sugar formed from GlcNAc-6-P via subsequent phosphorylation and uridine diphosphate addition.

- Function : Essential for peptidoglycan synthesis in bacteria and protein glycosylation in eukaryotes.

- Pathway Link : GlcN-6-P → GlcNAc-6-P → UDP-GlcNAc .

- Therapeutic Significance : Disruption of UDP-GlcNAc biosynthesis weakens bacterial cell walls, enhancing susceptibility to β-lactam antibiotics .

D-Fructose-6-Phosphate (Fru-6-P)

- Relationship with GlcN-6-P : Fru-6-P is the substrate for GlmS in GlcN-6-P synthesis and the product of its catabolism via glucosamine-6-phosphate deaminase (GNPDA) .

- Enzymatic Reversibility :

- Metabolic Role: Central to glycolysis, gluconeogenesis, and amino sugar metabolism.

Comparative Analysis of Inhibitors

GlcN-6-P Synthase (GlmS) Inhibitors

- 2-Amino-2-Deoxy-D-Glucitol-6-Phosphate (ADGP) Derivatives: Hydrophobic N-acyl/ester derivatives (e.g., AM1–AM4) show antifungal activity by targeting fungal GlmS. AM4 exhibits the highest binding affinity (−7.8 kcal·mol⁻¹) to GlmS, outperforming AM1–AM3 (−6.9 kcal·mol⁻¹) . Paradoxically, some derivatives have weaker enzyme inhibition but stronger antifungal effects due to enhanced cellular uptake .

- β-Linked N-Fumaramoyl-DAP : Irreversibly inactivates GlmS by covalently binding to its catalytic cysteine, blocking bacterial cell wall synthesis .

GNA1 Inhibitors

- Transition-State Analogs : Designed to mimic the Michaelis complex of GNA1, disrupting acetylation of GlcN-6-P .

Functional and Clinical Implications

Role in Human Disease

- Interstitial Lung Disease (ILD) : GWAS studies link GNPDA2 (a GlcN-6-P deaminase) to subclinical ILD. Altered glycosylation of lung mucins may impair injury response, promoting fibrosis .

Biologische Aktivität

D-glucosamine-6-phosphate (GlcN-6-P) is a pivotal metabolite in the hexosamine biosynthetic pathway, playing crucial roles in various biological processes. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Overview of this compound

This compound is synthesized from D-fructose-6-phosphate and L-glutamine via the enzyme glucosamine-6-phosphate synthase (GlcN-6-P synthase). This reaction is critical as it represents the first committed step in the production of hexosamines, which are essential for glycosylation processes in glycoproteins and glycolipids. The compound is involved in various physiological functions, including cell signaling, inflammation, and cartilage synthesis.

The enzymatic reaction catalyzed by GlcN-6-P synthase can be summarized as follows:

This pathway is tightly regulated and can be influenced by factors such as hyperglycemia and nutrient availability. Elevated levels of GlcN-6-P have been associated with increased glycosylation of proteins, which can affect cellular functions and signaling pathways.

Biological Functions

- Cartilage Synthesis : GlcN-6-P is vital for the synthesis of glycosaminoglycans (GAGs), which are important components of cartilage. Increased availability of GlcN-6-P can promote cartilage health and repair, making it a focus in osteoarthritis research.

- Cell Signaling : This metabolite plays a role in signaling pathways related to insulin sensitivity and glucose metabolism. It has been suggested that GlcN-6-P may enhance insulin signaling through modulation of protein O-GlcNAcylation.

- Antimicrobial Activity : Inhibitors targeting GlcN-6-P synthase are being explored as potential antimicrobial agents due to their ability to disrupt bacterial cell wall synthesis.

Case Study: Role in Osteoarthritis

A clinical study investigated the effects of glucosamine supplementation on patients with osteoarthritis. The results indicated that patients receiving glucosamine showed significant improvements in pain and joint function compared to placebo groups. The study attributed these benefits to the increased levels of GlcN-6-P facilitating cartilage repair mechanisms.

Research Findings: Inhibition Studies

Recent studies have identified several inhibitors of GlcN-6-P synthase that demonstrate potential therapeutic applications:

- L-2,3-diaminopropanoic acid derivatives were shown to selectively inhibit GlcN-6-P synthase with high affinity (Ki = 0.37 µM), suggesting their potential use in developing new antimicrobial therapies .

Table 1: Comparison of Inhibitors Targeting GlcN-6-P Synthase

| Inhibitor Name | Structure Type | Ki Value (µM) | Selectivity |

|---|---|---|---|

| L-2,3-diaminopropanoic acid | Amino acid derivative | 0.37 | High |

| Anticapsin | Non-amino acid derivative | Not disclosed | Moderate |

| 6-diazo-5-oxo-L-norleucine | Glutamine analog | Variable | Low |

Q & A

Basic Research Questions

Q. What enzymatic assays are used to detect and quantify D-glucosamine-6-phosphate in biological samples?

this compound (GlcN6P) can be detected via coupled enzymatic reactions. First, hexokinase phosphorylates D-glucosamine using ATP to form GlcN6P. Subsequently, glucosamine-6-phosphate deaminase (GNPDA) converts GlcN6P to fructose-6-phosphate and ammonium, which can be quantified spectrophotometrically or via ammonia-sensitive probes. Phosphoglucose isomerase (PGI) further converts fructose-6-phosphate to glucose-6-phosphate for downstream analysis . This method is highly specific and avoids interference from structurally similar metabolites.

Q. What is the structural basis for ammonia channeling in glucosamine-6-phosphate synthase?

Glucosamine-6-phosphate synthase (GlmS) is a bifunctional enzyme with a glutaminase domain and an isomerase domain. The crystal structure of the E. coli enzyme reveals an 18 Å hydrophobic channel connecting these domains, facilitating ammonia transfer from glutamine hydrolysis to the sugar-phosphate substrate. The C-terminal decapeptide acts as a regulatory element, ensuring efficient substrate channeling and preventing ammonia dissipation . Structural studies using X-ray crystallography have been critical in elucidating this mechanism.

Q. How does this compound integrate into amino sugar metabolism?

GlcN6P is a central metabolite in the hexosamine biosynthesis pathway (HBP), linking carbohydrate and nitrogen metabolism. It is synthesized from fructose-6-phosphate and glutamine via GlmS. Downstream, GlcN6P is converted to UDP-N-acetylglucosamine (UDP-GlcNAc), a precursor for glycoproteins and glycosaminoglycans. Metabolic flux analysis using isotopic labeling (e.g., ¹³C-glucose) and LC-MS can track its incorporation into nucleotide sugars and glycoconjugates .

Q. What role does glucosamine-6-phosphate deaminase (GNPDA) play in GlcN6P catabolism?

GNPDA catalyzes the reversible deamination of GlcN6P to fructose-6-phosphate and ammonium, regulating cellular levels of GlcN6P. The human GNPDA2 isoform (30.9 kDa) is an allosteric enzyme critical for amino sugar homeostasis. Kinetic studies using purified recombinant enzyme and NMR-based substrate tracking are used to characterize its activity and regulatory mechanisms .

Advanced Research Questions

Q. How do active-site residues in glucosamine-6-phosphate synthase mediate isomerization?

The isomerase domain of GlmS employs a catalytic triad (His504, Glu488, Lys603) to facilitate sugar-phosphate isomerization. His504 opens the substrate ring, while Glu488 transfers protons during enediol intermediate formation. Lys603 stabilizes the intermediate via electrostatic interactions. Site-directed mutagenesis of these residues, combined with isotope exchange experiments, has validated their roles in catalysis .

Q. What structural features enable this compound to activate the glmS ribozyme?

The glmS ribozyme binds GlcN6P in an open, solvent-accessible pocket, where the amine group of GlcN6P acts as a general acid-base catalyst. Crystal structures of the ribozyme-coenzyme complex show preformed active sites, with GlcN6P inducing conformational changes that stabilize the transition state. Competitive inhibition studies with glucose-6-phosphate and analogues (e.g., 6-azido-GlcN) further define cofactor specificity .

Q. How can synthetic analogues of GlcN6P be designed to probe enzyme mechanisms or ribozyme activity?

Analogues like 6-azido-GlcN and 6-phospho-2-aminoglucolactam are synthesized via selective phosphorylation (e.g., TES protection/Mitsunobu chemistry) or enzymatic modification. These compounds are used in kinetic assays, X-ray crystallography, and RNA cleavage studies to dissect binding interactions and catalytic requirements .

Q. What metabolic perturbations arise from dysregulated GlcN6P synthesis in disease models?

Overexpression of glutamine:fructose-6-phosphate amidotransferase (GFA), the rate-limiting HBP enzyme, in cell models reduces insulin sensitivity in glycogen synthase regulation. Stable isotope-resolved metabolomics (SIRM) and phosphoproteomics reveal that excess GlcN6P disrupts glucose metabolism and amplifies hexosamine-mediated signaling, contributing to insulin resistance .

Q. How do antifungal agents target GlcN6P biosynthesis?

Hydrophobic derivatives of 2-amino-2-deoxy-D-glucitol-6-phosphate inhibit GlmS by competing with fructose-6-phosphate. Structure-activity relationship (SAR) studies, combined with enzymatic inhibition assays (IC₅₀ determination), guide the design of antifungal compounds that block cell wall biosynthesis in pathogens like Candida albicans .

Q. Methodological Considerations

- Enzyme Kinetics : Use purified GNPDA or GlmS with varying substrate concentrations to determine and .

- Structural Biology : X-ray crystallography (e.g., PDB IDs for GlmS complexes) and cryo-EM resolve conformational changes during catalysis .

- Metabolic Tracing : ¹³C/¹⁵N-labeled glucose or glutamine tracks GlcN6P flux into glycans or nucleotides via LC-MS/MS .

Eigenschaften

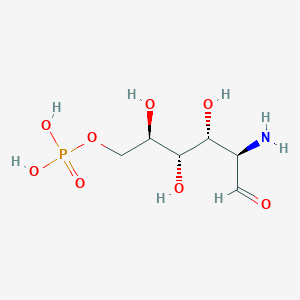

IUPAC Name |

[(2R,3S,4R,5R)-5-amino-2,3,4-trihydroxy-6-oxohexyl] dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14NO8P/c7-3(1-8)5(10)6(11)4(9)2-15-16(12,13)14/h1,3-6,9-11H,2,7H2,(H2,12,13,14)/t3-,4+,5+,6+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEJSSXDYDSUOOZ-SLPGGIOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C=O)N)O)O)O)OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@H]([C@@H]([C@H](C=O)N)O)O)O)OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14NO8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3616-42-0 | |

| Record name | D-Glucosamine 6-phosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3616-42-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glucosamine 6-phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003616420 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-GLUCOSAMINE 6-PHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y5ANY8MJ8J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.